molecular formula C7H9BrS2 B8629923 3-Bromo-4-(propylthio)thiophene CAS No. 89265-38-3

3-Bromo-4-(propylthio)thiophene

Cat. No. B8629923
M. Wt: 237.2 g/mol
InChI Key: DFPIJRWSYDFZRG-UHFFFAOYSA-N
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Patent
US04683091

Procedure details

A mixture of 50 g of 3,4-dibromothiophene, 30 g of 85% potassium propyl mercaptide and 4.5 g of Carbowax® 2000 in 50 ml of xylene was heated at reflux for 18 hours. The reaction was cooled, an additional 9 g of the mercaptide was added, and refluxing was continued for an additional 31 hours. After cooling, the mixture was filtered and the filtrate distilled to provide 10.6 g (21.3%) of 3-bromo-4-(propylthio)thiophene, bp 91°-102° C. (1.4 mm).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium propyl mercaptide
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
Carbowax
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
mercaptide
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6](Br)=[CH:5][S:4][CH:3]=1>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[C:6]([S:4][CH2:3][CH2:2][CH3:6])=[CH:5][S:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
potassium propyl mercaptide
Quantity
30 g
Type
reactant
Smiles
Name
Carbowax
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
mercaptide
Quantity
9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled

Outcomes

Product
Details
Reaction Time
31 h
Name
Type
product
Smiles
BrC1=CSC=C1SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 21.3%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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